4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a brominated benzene ring linked to a phenyl group substituted with a pyrimidine moiety. The pyrimidine ring is further modified with a methyl group and a piperidin-1-yl substituent.
Properties
IUPAC Name |
4-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O2S/c1-16-15-21(28-13-3-2-4-14-28)26-22(24-16)25-18-7-9-19(10-8-18)27-31(29,30)20-11-5-17(23)6-12-20/h5-12,15,27H,2-4,13-14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGACFUOYRSUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of aniline derivatives, followed by the introduction of the sulfonamide group and the pyrimidine ring. Common reagents used in these reactions include bromine, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound:
- Core Structure : Bromobenzene sulfonamide → phenyl → pyrimidine (4-methyl, 6-piperidin-1-yl).
- Key Substituents : Bromine (electron-withdrawing), piperidine (bulky, basic), methyl (electron-donating).
Analogs:
N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-4-Methylbenzenesulfonamide (): Core Structure: Pyrimidine (5-bromo, 2-piperidin-1-yl) → sulfanyl → methoxyphenyl → methylbenzene sulfonamide. Key Differences: Sulfanyl bridge instead of amino linkage; methoxy group on phenyl ring. Conformation: Piperidine adopts chair conformation; phenyl rings tilted at 69.7°, stabilized by intramolecular aromatic stacking (3.633 Å centroid distance) .
N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-2,4,6-Trimethylbenzenesulfonamide () :
- Core Structure : Similar to but with trimethylbenzene sulfonamide.
- Key Differences : Trimethyl substitution enhances steric bulk; crystal packing shows intermolecular hydrogen bonding .
5-Methoxy-2,4-Dimethyl-N-(4-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Amino}Phenyl)Benzene-1-Sulfonamide (): Core Structure: Methoxy-dimethylbenzene sulfonamide → phenyl → pyrimidine (6-methyl, 2-piperidin-1-yl). Key Differences: Methoxy and dimethyl groups on sulfonamide ring; pyrimidine substitution pattern differs (6-methyl vs. 4-methyl in target) .
Physicochemical Properties
Biological Activity
4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that exhibits notable biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom, a sulfonamide group, and a pyrimidine ring, which contribute to its unique properties. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Bromination of Aniline Derivatives : The initial step involves brominating aniline derivatives to introduce the bromine atom.
- Formation of the Sulfonamide Group : This is achieved by reacting the intermediate with a sulfonyl chloride.
- Introduction of the Pyrimidine Ring : The pyrimidine core is synthesized through reactions involving appropriate reagents under controlled conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity through:
- Binding to Active Sites : The sulfonamide group can form hydrogen bonds with amino acid residues in proteins.
- Allosteric Modulation : The compound may also bind to allosteric sites, leading to changes in enzyme kinetics.
Antidiabetic Effects
Research indicates that compounds similar to this compound have demonstrated efficacy in improving insulin sensitivity and glucose tolerance in diabetic models. For instance, studies on related sulfonamide derivatives have shown their ability to enhance insulin signaling pathways, impacting genes involved in glucose metabolism such as IRS1 and PPAR-α .
Cardiovascular Effects
A study examining the effects of benzene sulfonamides on perfusion pressure revealed that certain derivatives could significantly alter cardiovascular parameters. The data suggested that these compounds might interact with calcium channels, affecting coronary resistance and blood flow .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-bromo-N,N-dimethylaniline | Simple brominated aniline | Moderate | Lacks sulfonamide group |
| 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide | Similar structure with amide | Variable | Amide group instead of sulfonamide |
The presence of the sulfonamide group in this compound enhances its solubility and biological activity compared to similar compounds.
Study on Insulin Resistance
In a controlled experiment using C57BL/KsJ-db/db mice, a related compound demonstrated significant improvements in insulin levels and lipid profiles after administration. The study highlighted the role of specific genes modulated by these compounds in enhancing insulin action .
Cardiovascular Impact Assessment
An isolated rat heart model was utilized to assess the impact of various benzene sulfonamides on coronary resistance. Results indicated that certain derivatives effectively reduced perfusion pressure over time, showcasing their potential cardiovascular benefits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
